1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE
Overview
Description
1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE is a complex organic compound that features a benzofuran moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran moiety, followed by the introduction of the substituted phenyl group through a series of coupling reactions. The final step often involves the formation of the propan-1-one linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzofuran-2-yl)-3-phenylpropan-1-one
- 1-(1-benzofuran-2-yl)-3-(4-methoxyphenyl)propan-1-one
- 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)propan-1-one
Uniqueness
1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-3-[4-[chloro(difluoro)methoxy]anilino]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2NO3/c19-18(20,21)25-14-7-5-13(6-8-14)22-10-9-15(23)17-11-12-3-1-2-4-16(12)24-17/h1-8,11,22H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNFOIDPOGOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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